![molecular formula C7H7NOS B1343215 4,5-二氢苯并[d]噻唑-6(7H)-酮 CAS No. 70590-43-1](/img/structure/B1343215.png)

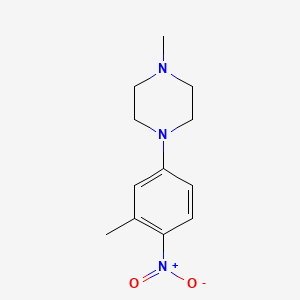

4,5-二氢苯并[d]噻唑-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

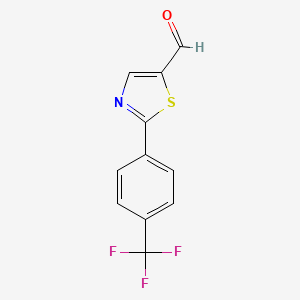

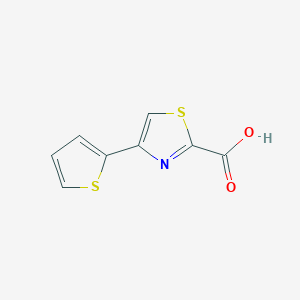

Molecular Structure Analysis

The molecular structure of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is represented by the linear formula C7H7NOS . The InChI code for this compound is 1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2, (H2,8,9) .Physical And Chemical Properties Analysis

“4,5-Dihydrobenzo[d]thiazol-6(7H)-one” is a yellow to brown solid . It should be stored at room temperature .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “4,5-Dihydrobenzo[d]thiazol-6(7H)-one”, also known as “4,5,6,7-tetrahydro-1,3-benzothiazol-6-one”:

Antitumor Activity

A series of novel quinazoline derivatives containing the benzothiazole moiety have been synthesized and evaluated for their antitumor activity against various human cancer cells using MTT assay .

Photocatalysis

Thiazolo[5,4-d]thiazole heterocycles have been studied for their role in photocatalysis, showing promising results in terms of energy band narrowing and electron–hole separation and transfer capability .

Material Science

Thiazolo[5,4-d]thiazoles are considered promising building blocks in material science due to their basic material properties and main applications .

PPO-Inhibiting Herbicides

Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3 (2H)-diones have been designed and synthesized for use as PPO-inhibiting herbicides .

Anti-corrosion Agents

Azo dyes incorporating 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents to protect mild steel from dissolution in acidic solutions .

Metal Complexes

Metal complexes involving the compound have been synthesized and characterized with various spectroscopic techniques for potential applications .

安全和危害

作用机制

Target of Action

The primary targets of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Biochemical Pathways

The inhibition of CK2 and GSK3β by 4,5-Dihydrobenzo[d]thiazol-6(7H)-one affects the PTEN pathway. PTEN is a tumor suppressor protein that plays a crucial role in cell cycle regulation by inhibiting the PI3K/Akt signaling pathway . Therefore, the compound’s action on these kinases can have significant downstream effects on cell proliferation and survival.

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation, thereby potentially inhibiting uncontrolled cell proliferation and promoting apoptosis . This makes 4,5-Dihydrobenzo[d]thiazol-6(7H)-one a potential candidate for antitumor activity.

属性

IUPAC Name |

5,7-dihydro-4H-1,3-benzothiazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZXVGSIGHCXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrobenzo[d]thiazol-6(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)